molecular formula C15H12ClN5OS B12190076 N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B12190076
M. Wt: 345.8 g/mol
InChI Key: WMPWFRUPDUSBKD-UHFFFAOYSA-N
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Description

This compound belongs to a class of cyclopenta[b]thiophene carboxamides, characterized by a fused bicyclic core (cyclopenta-thiophene) substituted with a carboxamide group and heterocyclic moieties.

Properties

Molecular Formula

C15H12ClN5OS

Molecular Weight

345.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C15H12ClN5OS/c16-9-3-1-4-10(7-9)18-14(22)13-11-5-2-6-12(11)23-15(13)21-8-17-19-20-21/h1,3-4,7-8H,2,5-6H2,(H,18,22)

InChI Key

WMPWFRUPDUSBKD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NC3=CC(=CC=C3)Cl)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of Cyclopenta[b]thiophene Core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of Tetrazole Ring: The tetrazole ring can be introduced via a involving an azide and a nitrile group.

    Attachment of Chlorophenyl Group: The chlorophenyl group is typically introduced through a substitution reaction, where a suitable chlorinated aromatic compound reacts with the intermediate product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, potentially leading to new industrial processes or products.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The tetrazole ring and chlorophenyl group can interact with enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural similarities with several derivatives (Table 1), differing primarily in substituents on the carboxamide and thiophene moieties:

  • Tetrazole vs. Thiazole/Oxazole : Unlike compounds like C12–C16 (), which feature oxazole or thiazole rings, this compound incorporates a 1H-tetrazole group. Tetrazole rings enhance metabolic stability and hydrogen-bonding capacity, which may influence receptor binding .
  • Chlorophenyl vs.
  • Core Modifications : describes a derivative with a methoxy-tetrahydrocarbazole substituent, which adds bulk and lipophilicity, contrasting with the simpler 3-chlorophenyl group here .

Physical and Chemical Properties

Table 1 compares key physical properties of structurally related compounds:

Compound ID/Name Molecular Formula Melting Point (°C) Density (g/cm³) Notable Substituents
Target Compound C₁₇H₁₅ClN₆OS Not reported Not reported 3-Chlorophenyl, 1H-tetrazole
C12 () C₂₄H₁₈N₄O₅S 39.3 1.4056 Oxazol-2-ylcarbamoyl, coumarin
C13 () C₁₇H₁₆N₆OS₂ 40.3 1.3947 Thiazol-2-yl, pyrazol-3-ylamino
N-(3-cyano-...) () C₁₈H₁₄N₄OS₂ Not reported Not reported 3-Cyano, phenylthiazole
Compound in C₂₄H₂₃N₇O₂S Not reported Not reported Methoxy-tetrahydrocarbazole

Key Observations :

  • Melting points for analogs range from 29–40°C, influenced by substituent polarity and molecular symmetry .
  • The tetrazole group in the target compound may increase density compared to thiazole/oxazole analogs due to higher nitrogen content, though experimental data are lacking.

Pharmacological and Computational Insights

While direct bioactivity data for the target compound are absent, related studies suggest:

  • Anticonvulsant Potential: Schiff base derivatives of cyclopenta[b]thiophene carboxamides (e.g., ) show anticonvulsant activity, likely via GABAergic modulation. The tetrazole group may enhance this effect due to its resemblance to carboxylate bioisosteres .
  • Anticancer Activity : Analogs like C12–C16 () exhibit structural features associated with kinase inhibition. Molecular docking (AutoDock4, ) could predict the target compound’s affinity for cancer-related targets like EGFR or VEGFR .

Biological Activity

N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a synthetic compound that has drawn attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's molecular formula is C15H12ClN5OSC_{15}H_{12}ClN_5OS with a molecular weight of approximately 345.8 g/mol. Its structure includes a cyclopenta[b]thiophene core, a tetrazole moiety, and a chlorophenyl substituent, which are significant for enhancing bioactivity and solubility in biological systems .

PropertyValue
Molecular FormulaC15H12ClN5OS
Molecular Weight345.8 g/mol
CAS Number1190252-28-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing several biochemical pathways. This interaction alters enzyme and receptor activities, leading to significant physiological changes .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit potent anticancer properties. For instance, the related compound 17 demonstrated broad-spectrum anticancer activity with submicromolar growth inhibition (GI50 values) against various cancer cell lines, including A549 (lung cancer), OVACAR-4, CAKI-1, and T47D .

Table: Anticancer Activity of Related Compounds

CompoundCell LineGI50 (μM)LC50 (μM)
Compound 17A5492.01Not specified
Compound 17OVACAR-42.27Not specified
Compound 17CAKI-10.69Not specified
Compound 17T47D0.362Not specified

These findings suggest that this compound may also exhibit similar anticancer properties due to structural similarities.

Mechanistic Studies

Further mechanistic studies on related compounds have revealed their ability to induce cell cycle arrest and apoptosis in cancer cells. For example, compound 17 was shown to activate caspases involved in the apoptotic pathway and inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

Study on Antiproliferative Activity

In a study evaluating various thiophene derivatives for antiproliferative activity, compounds featuring the cyclopenta[b]thiophene scaffold were synthesized and tested against multiple cancer cell lines. The results indicated that these compounds could effectively inhibit cell growth at low concentrations while exhibiting minimal cytotoxicity towards normal cells .

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